![molecular formula C15H17N7O2 B2923896 6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320575-39-9](/img/structure/B2923896.png)
6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been studied for its potential as an antitubercular agent and as a multi-targeted kinase inhibitor . The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has shown significant in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
FLT3 Kinase Inhibition
This compound has been studied for its effectiveness in inhibiting FLT3 kinase, which is significant in the treatment of Acute Myeloid Leukemia (AML) with FLT3-ITD mutations .
CDK Inhibition
It also exhibits potential as a CDK inhibitor, which could make it valuable in the development of treatments for various cancers due to its antiproliferative activities .
Antiviral Applications
There is research exploring its use in antiviral treatments, although specific details on the viruses or mechanisms were not provided in the search results .
Targeted Kinase Inhibitors Development
The compound is part of ongoing research to develop more potent and effective targeted kinase inhibitors (TKIs), which are crucial in personalized cancer therapy .
Structure-Activity Relationship (SAR) Studies
It is used in SAR studies to understand how structural changes to the molecule affect its biological activity, which is key in drug design and optimization .
Selective PKB Inhibition
Studies have shown that derivatives of this compound can selectively inhibit PKB (Protein Kinase B), an enzyme involved in cell growth and survival, which could be beneficial for treating cancers where PKB is overactive .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are Protein Kinase B (PKB or Akt) and Cyclin-Dependent Kinase 2 (CDK2) . PKB is a key component of intracellular signaling pathways regulating growth and survival , while CDK2 is crucial for cell cycle regulation .
Mode of Action
This compound acts as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It also exhibits significant inhibitory activity against CDK2 . The compound binds to these kinases, preventing their normal function and leading to changes in cellular processes.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is often deregulated in cancer, leading to uncontrolled cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially reducing cancer cell growth and survival .
Pharmacokinetics
The compound has been optimized for oral bioavailability . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may impact its bioavailability .
Result of Action
The compound’s action leads to modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also induces cell cycle arrest and apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
3-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-20-12(23)8-11(19-15(20)24)21-4-6-22(7-5-21)14-10-2-3-16-13(10)17-9-18-14/h2-3,8-9H,4-7H2,1H3,(H,19,24)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOIYOJPDQGCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.